

The Structural Elucidation of Methyllycaconitine: A Technical Guide

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Compound of Interest		
Compound Name:	Methyllycaconitine citrate	
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Introduction

Methyllycaconitine (MLA) is a highly complex, toxic norditerpenoid alkaloid found predominantly in plant species of the Delphinium (larkspur) genus.[1] As a principal toxin responsible for livestock poisoning on North American rangelands, MLA has been a subject of significant phytochemical interest.[1] Beyond its toxicity, MLA has garnered attention for its potent and selective antagonist activity at the $\alpha 7$ nicotinic acetylcholine receptor (nAChR), making it an invaluable molecular probe in neuropharmacology research.[1] Its intricate C19 carbon skeleton features a tertiary amine, two tertiary alcohols, four methyl ether groups, and a rare N-(2-carboxyphenyl)-methylsuccinamido-ester moiety.

This technical guide provides a comprehensive overview of the structural elucidation of Methyllycaconitine from its natural sources, detailing the historical context, isolation procedures, and the array of spectroscopic techniques required to determine its definitive structure.

Isolation and Purification from Natural Sources

Methyllycaconitine was first isolated from Delphinium brownii and later in a purer form from the seeds of Delphinium elatum.[1] A modernized isolation procedure was later developed using the seeds of Consolida ambigua (also known as Delphinium ajacis).[1] While specific, detailed protocols from the original literature are not fully detailed in the available search results, a



generalized procedure for the extraction and purification of norditerpenoid alkaloids like MLA can be outlined.

Experimental Protocol: Generalized Alkaloid Extraction

The following protocol is a generalized representation of the acid-base extraction method commonly used for isolating alkaloids from plant material.

- Plant Material Preparation: Dried and finely ground seeds or aerial parts of the Delphinium species are used as the starting material.
- Defatting: The powdered plant material is first extracted with a non-polar solvent, such as hexane or petroleum ether, to remove lipids and other non-polar constituents.
- Alkaloid Extraction (Acid Extraction):
 - The defatted plant material is then subjected to extraction with an acidified aqueous solution (e.g., ethanol with tartaric or acetic acid). This protonates the basic nitrogen atoms of the alkaloids, rendering them soluble in the aqueous-alcoholic medium as salts.
- Basification and Liquid-Liquid Extraction:
 - The acidic extract is filtered, and the solvent is concentrated under reduced pressure.
 - The pH of the resulting aqueous solution is adjusted to be basic (pH 9-11) using a base like ammonium hydroxide (NH₄OH). This deprotonates the alkaloid salts, converting them back to their free-base form.
 - The aqueous basic solution is then repeatedly extracted with an immiscible organic solvent, such as chloroform or dichloromethane. The free-base alkaloids partition into the organic layer.

Purification:

 The combined organic extracts are dried over anhydrous sodium sulfate and concentrated in vacuo to yield a crude alkaloid mixture.

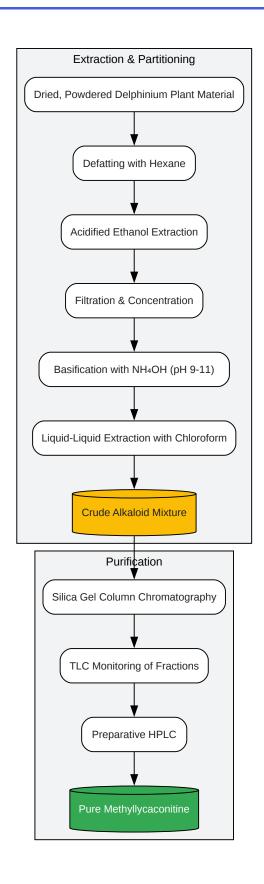
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- This mixture is further purified using chromatographic techniques. Column chromatography over silica gel or alumina, eluting with a gradient of solvents (e.g., chloroform/methanol mixtures), is a common method to separate the individual alkaloids.
- Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing MLA.
- Further purification can be achieved using preparative high-performance liquid chromatography (HPLC) to yield highly pure Methyllycaconitine.





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Fig 1. Generalized workflow for the isolation and purification of Methyllycaconitine.



Structural Elucidation

The determination of MLA's complex, polycyclic structure was a multi-decade effort, highlighting the evolution of analytical chemistry.

Historical Context: An Incorrect Structure and Its Revision

The complete molecular structure of MLA was first published in 1959 by Kuzovkov and Platonova. This proposed structure was supported in part by X-ray crystallography of a chemical derivative. However, this structure was later found to be incorrect in one critical detail. In 1981, S. W. Pelletier and his colleagues revised the structure, correcting the stereochemistry of the methoxy group at the C-1 position from the β -configuration to the correct α -configuration. Any structural representation of MLA published before this 1981 revision will show this incorrect stereochemistry.

Spectroscopic and Physical Data

The definitive structure of MLA was established through a combination of physico-chemical analysis and advanced spectroscopic techniques.

Table 1: Physico-Chemical Properties of Methyllycaconitine

Property	Value
Molecular Formula	C ₃₇ H ₅₀ N ₂ O ₁₀
Molar Mass	682.81 g⋅mol ⁻¹
Appearance	Amorphous free base
Melting Point	128 °C (free base); 195 °C (perchlorate salt)[1]
Optical Rotation	$[\alpha]D = +49^{\circ}$ (in alcohol)[1]
Solubility	Soluble in chloroform; poorly soluble in water[1]

| CAS Number | 21019-30-7 |



Table 2: Mass Spectrometry Data for Methyllycaconitine

| Electrospray Ionization (ESI-MS) | [M+H]+ | 683 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the complex carbon skeleton and stereochemistry of natural products like MLA. While a complete, tabulated, and assigned set of ¹H and ¹³C NMR data for Methyllycaconitine is not available in the searched literature, the process relies on a suite of experiments.

- ¹H NMR Spectroscopy: This technique provides information on the chemical environment of all hydrogen atoms. For MLA, it would reveal signals corresponding to the N-ethyl group, the four methoxy groups, protons on the polycyclic core, and the aromatic and aliphatic protons of the complex ester side chain.
- 13C NMR Spectroscopy: This experiment detects all carbon atoms in the molecule, including quaternary carbons. It is essential for establishing the 37-carbon framework of MLA, identifying carbonyl carbons from the ester and imide groups, and distinguishing the numerous sp³-hybridized carbons of the core.
- 2D NMR Experiments (COSY, HSQC, HMBC): These techniques are indispensable for assembling the molecular structure.
 - COSY (Correlation Spectroscopy) identifies protons that are coupled to each other
 (typically on adjacent carbons), allowing for the tracing of proton networks within the rings.
 - HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the carbon atom to which it is directly attached.
 - HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically 2-3 bonds away). This is critical for connecting the different fragments of the molecule, such as linking the ester side chain to the core and establishing the connectivity across quaternary carbons.



NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that
are close to each other in space, regardless of their bonding connectivity. It is crucial for
determining the relative stereochemistry of the molecule, such as the orientation of
substituents on the rings.

Table 3: Representative ¹H NMR Data (Hypothetical) Note: A complete, assigned dataset was not found in the search results. This table illustrates the type of information obtained.

Chemical Shift (δ) ppm	Multiplicity	Assignment
~8.0 - 7.0	m	Aromatic Protons (Side Chain)
~4.5 - 3.5	m	Protons adjacent to Oxygen (e.g., CH-O)
~3.4, ~3.3, ~3.2	S	Methoxy Protons (OCH₃)

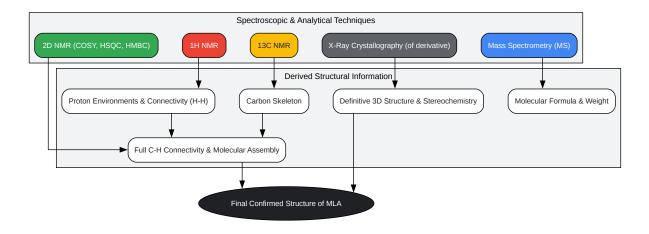
|~1.1 | t | N-CH₂-CH₃ |

Table 4: Representative ¹³C NMR Data (Hypothetical) Note: A complete, assigned dataset was not found in the search results. This table illustrates the type of information obtained.

Chemical Shift (δ) ppm	Assignment
~175	Imide Carbonyls (C=O)
~168	Ester Carbonyl (C=O)
~135 - 120	Aromatic Carbons (Side Chain)
~90 - 70	Oxygenated Carbons (C-O)

| ~60 - 50 | Methoxy Carbons (OCH₃) |





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Fig 2. Logical workflow illustrating the role of different analytical techniques in structural elucidation.

Final Confirmed Structure

The culmination of these analytical efforts led to the confirmation of the complete and stereochemically correct structure of Methyllycaconitine.

Chemical Structure:

Image Source: Wikimedia Commons (Public Domain)

Key Identifiers:

• IUPAC Name: [(1R,2R,3R,4S,5R,6S,8R,9S,10S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.1²,5.0¹,10.0³,8.0¹³,17]nonadecan-13-yl]methyl 2-



[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate

Molecular Formula: C37H50N2O10

Conclusion

The structural elucidation of Methyllycaconitine serves as a classic example of natural product chemistry, requiring a systematic approach from isolation and purification to the integrated application of multiple spectroscopic techniques. The historical correction of its stereochemistry underscores the necessity of rigorous and multi-faceted analysis. The definitive structure provides the foundation for understanding its potent biological activity and enables further research into its toxicological and pharmacological properties, including the development of novel analogues for therapeutic applications.

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References

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